molecular formula C11H13ClN2 B12274151 4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride

4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride

Cat. No.: B12274151
M. Wt: 208.69 g/mol
InChI Key: RNGUKAMWQJHGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2. It is a derivative of benzonitrile, where the amino group is attached to a cyclopropylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile. The cyclopropylmethyl group is introduced through a series of reactions involving cyclopropylmethyl bromide and subsequent amination .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles, such as the use of ionic liquids as recycling agents to minimize waste and improve reaction efficiency. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .

Chemical Reactions Analysis

Types of Reactions

4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.

Major Products

The major products formed from these reactions include benzonitrile derivatives, primary amines, and various substituted benzonitriles .

Scientific Research Applications

4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced coatings, pesticides, and dyes

Mechanism of Action

The mechanism of action of 4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: A simpler analog without the cyclopropylmethyl group.

    4-Cyanoaniline: Another analog with a cyano group instead of the nitrile group.

    Benzonitrile: The parent compound without any substitutions

Uniqueness

4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]benzonitrile;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10;/h1-4,10-11H,5-6,13H2;1H

InChI Key

RNGUKAMWQJHGOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)C#N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.